5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride
Overview
Description
5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3S and its molecular weight is 245.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
FLAP Inhibitors Development
Development of 5-Lipoxygenase-Activating Protein Inhibitors : Researchers developed a leukotriene synthesis inhibitor, which showed efficacy in a murine model of allergen-induced asthma. This compound completed phase 1 trials successfully in healthy volunteers (Hutchinson et al., 2009).
FLAP Inhibitors for Asthma Treatment : A potent FLAP inhibitor was developed with increased potency in human blood assays and was tested in phase 1 clinical studies. This compound also showed promise in phase 2 trials for asthma patients (Stock et al., 2011).
Synthesis and Characterization Studies
Synthesis of Tetrapyrazinoporphyrazines : A study focused on synthesizing zinc tetrapyrazinoporphyrazines with pyridin-2-yl and tert-butylsulfanyl substituents. These compounds showed varying singlet oxygen quantum yields and fluorescence quantum yields (Zimcik et al., 2009).
Regioselectivity in Pyrazole Synthesis : This study presented the synthesis of a series of pyrazoles with tert-butyl and trifluoromethyl groups, highlighting the impact of reaction media on regioselectivity (Martins et al., 2012).
Pharmacological Applications
Evaluation of FLAP Inhibitors in Inflammation Models : AM803, a FLAP inhibitor, showed significant in vivo inhibition of leukotriene biosynthesis and efficacy in rat and mouse models of acute inflammation (Lorrain et al., 2010).
Biological Evaluation of Pyrimidine Derivatives : A study synthesized 5-hydroxymethylpyrimidines, evaluating their cytotoxic properties against various cell lines, finding that derivatives with a benzylsulfanyl group were less toxic to normal cells (Stolarczyk et al., 2021).
Additional Studies
Synthesis of Piperidine Derivatives : This research focused on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, expanding the knowledge in the field of organic synthesis (Moskalenko & Boev, 2014).
Reversal of Diastereoselection in Grignard Reagents Addition : The study explored the addition of Grignard reagents to chiral tert-butyl sulfinimines, demonstrating an opposite sense of chiral induction (Kuduk et al., 2004).
Properties
IUPAC Name |
5-tert-butylsulfanylpyridine-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQRMUHZBBWGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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